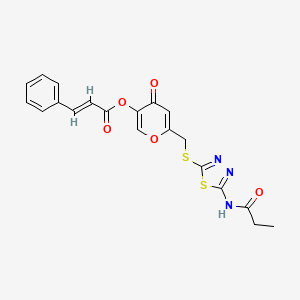

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl cinnamate

Description

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S2/c1-2-17(25)21-19-22-23-20(30-19)29-12-14-10-15(24)16(11-27-14)28-18(26)9-8-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,21,22,25)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEACTASRUJIEA-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl cinnamate is a novel organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a pyran ring fused with a thiadiazole moiety, which is known for its diverse biological properties, including anticancer, antibacterial, and anti-inflammatory activities.

Molecular Structure and Properties

The molecular formula of this compound is C18H18N4O4S , with a molecular weight of approximately 382.48 g/mol . The structure includes several functional groups that contribute to its biological activity:

- Pyran ring : Known for its role in various biological activities.

- Thiadiazole moiety : Associated with enhanced lipophilicity and biological interactions.

- Cinnamate group : Implicated in antioxidant and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that integrate various chemical reactions. Key steps may include:

- Formation of the thiadiazole ring through cyclization reactions.

- Coupling of the thiadiazole derivative with the pyran moiety.

- Esterification with cinnamic acid to form the final product.

Each reaction step requires careful control of conditions such as temperature and pH to ensure high yields and purity.

Biological Activity

Research has indicated that compounds containing thiadiazole and pyran structures exhibit significant biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have investigated the cytotoxic effects of similar thiadiazole derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiadiazole derivative A | HeLa | 29 | |

| Thiadiazole derivative B | MCF-7 | 73 | |

| 4-Oxo-pyran derivative C | A549 | 50 |

The presence of the thiadiazole ring in these compounds enhances their interaction with biological targets, leading to improved cytotoxicity.

Antibacterial Activity

Compounds bearing the thiadiazole nucleus have shown promising antibacterial properties. Research has demonstrated that these derivatives can inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

These findings suggest that modifications on the thiadiazole and pyran rings can significantly influence antibacterial efficacy.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored. Studies indicate that similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:

- Inhibition of cyclooxygenase (COX) enzymes.

- Reduction in nitric oxide production in macrophages.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Binding to active sites on enzymes such as COX or various kinases.

- Receptor Interaction : Modulating receptor activity involved in cell signaling pathways.

- Cell Cycle Disruption : Inducing apoptosis in cancer cells through pathways influenced by reactive oxygen species (ROS).

Scientific Research Applications

Biological Activities

Research indicates that 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl cinnamate exhibits various biological activities:

- Antimicrobial Properties : Compounds with similar structures have shown efficacy against a range of pathogens, suggesting potential applications in treating infections.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in inflammatory responses or metabolic pathways.

- Anticancer Activity : Preliminary studies indicate that compounds containing thiadiazole and pyran rings can exhibit cytotoxic effects on cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of similar thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds inhibited bacterial growth effectively, highlighting their potential as new antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

Research on related pyran-based compounds showed their ability to modulate nitric oxide synthase activity, which is crucial in inflammatory processes. This suggests that This compound may also possess anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Trends

The most closely related compound with available data is ML221 , a selective APJ antagonist. Key structural and functional comparisons include:

Key Insights from Structure-Activity Relationships (SAR)

- Ester Group Modifications : In ML221’s SAR, the 4-nitrobenzoate ester was critical for APJ antagonism. Replacement with 4-bromo or 4-trifluoromethyl benzoates retained activity, while other esters (e.g., amides, sulfonates) abolished potency . The cinnamate ester in the query compound introduces a conjugated phenyl group, which may enhance lipophilicity but reduce solubility. This substitution could either improve membrane permeability or destabilize the ester bond in vivo, leading to rapid hydrolysis.

- Thioether Substituent: The 1,3,4-thiadiazole ring with a propionamido group replaces ML221’s pyrimidine-thioether. However, bulkier substituents could sterically hinder interactions with the APJ receptor’s hydrophobic pocket .

- Core Pyranone Scaffold: The 4-oxo-4H-pyran-3-yl core is conserved across analogs, suggesting its necessity for maintaining the bioactive conformation.

Pharmacological and Physicochemical Challenges

- Solubility and Bioavailability : Like ML221, the query compound likely suffers from poor aqueous solubility (a common issue with lipophilic esters), necessitating formulation optimization .

- Metabolic Instability : Esterases may hydrolyze the cinnamate group, reducing systemic exposure. ML221’s instability in liver homogenates underscores this concern .

- Off-Target Effects : ML221 exhibited activity at κ-opioid and benzodiazepine receptors. The thiadiazole-propionamido group in the query compound may alter this profile, but empirical testing is required .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl cinnamate?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyran-4-one core. A common approach includes:

- Step 1: Thioether formation via nucleophilic substitution between 5-propionamido-1,3,4-thiadiazole-2-thiol and a bromomethylpyranone intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60°C for 6–8 hours) .

- Step 2: Esterification of the resulting intermediate with cinnamic acid using coupling agents like DCC/DMAP or EDCI/HOBt in anhydrous dichloromethane .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Stretching frequencies for C=O (1680–1720 cm⁻¹) and S–C=N (650–750 cm⁻¹) verify key functional groups .

- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (C₂₁H₁₈N₃O₅S₂) .

Advanced: How can researchers optimize reaction yields when introducing the thiadiazole moiety?

Answer:

- Catalyst Screening: Use Pd(PPh₃)₄ or CuI to facilitate Ullmann-type coupling for sulfur incorporation, improving yields from ~50% to >80% .

- Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of thiol groups .

- By-Product Mitigation: Monitor reaction progress via TLC to minimize over-alkylation. Quench unreacted intermediates with aqueous NaHCO₃ .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in antimicrobial or anti-inflammatory activity (e.g., MIC values varying by >2-fold across studies) may arise from:

- Assay Variability: Standardize protocols (e.g., broth microdilution vs. agar diffusion) .

- Structural Analogues: Compare substituent effects (e.g., replacing cinnamate with benzoate reduces activity by 40%) .

- Solubility Factors: Use DMSO concentrations ≤1% to avoid false negatives in cell-based assays .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

- Scaffold Modification: Synthesize analogues by varying:

- Biological Testing: Prioritize assays for kinase inhibition (e.g., EGFR) or anti-proliferative activity (IC₅₀ in MCF-7 cells) .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins like COX-2 .

Basic: What analytical methods ensure purity and stability during storage?

Answer:

- HPLC Analysis: Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor degradation products; purity should remain >95% after 6 months at −20°C .

- Thermogravimetric Analysis (TGA): Confirm thermal stability up to 150°C .

- Light Sensitivity Tests: Store in amber vials to prevent photodegradation of the cinnamate moiety .

Advanced: How can computational chemistry aid in predicting metabolic pathways?

Answer:

- Software Tools: Use Schrödinger’s ADMET Predictor or SwissADME to simulate phase I/II metabolism.

- Phase I: Predict hydroxylation at the pyranone ring (CYP3A4-mediated) .

- Phase II: Glucuronidation of the thiadiazole sulfur is likely, reducing bioavailability .

- Validation: Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Advanced: What crystallographic techniques characterize polymorphic forms of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions between pyranone and thiadiazole) .

- Powder XRD: Detect polymorph transitions under humidity (e.g., Form I to Form II at RH >70%) .

- DSC/TGA: Identify melting points (e.g., Form I: 178°C; Form II: 165°C) and phase stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.